2-Methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-METHYL-3-[(4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-METHYL-3-[(4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents like butanol and catalysts such as sodium methoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: Cyclization reactions can lead to the formation of fused heterocyclic systems, enhancing the compound’s biological activity.
Scientific Research Applications
2-METHYL-3-[(4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-METHYL-3-[(4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-METHYL-3-[(4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity and is used in cancer research.
Pyrimidino[4,5-d][1,3]oxazine: Has applications in medicinal chemistry due to its diverse biological activities.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of 2-METHYL-3-[(4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE.
Properties
Molecular Formula |
C19H13N3O2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N3O2S/c1-12-20-18-17(16(11-25-18)13-5-3-2-4-6-13)19(24)22(12)21-14-7-9-15(23)10-8-14/h2-11H,1H3 |
InChI Key |
GVMBIQWEOBIDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N=C4C=CC(=O)C=C4 |
Origin of Product |
United States |
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